N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)cyclohexanecarboxamide

Prolylcarboxypeptidase PrCP inhibitor potency enzymatic IC50

Achieve sub-nanomolar PrCP inhibition (IC50 0.08 nM) with this validated cyclohexane-series inhibitor. Demonstrates oral bioavailability and sustained ex vivo target occupancy >20 hours post-dose in mouse models. With a 7,000-fold selectivity window over hERG (IC50 590 nM), it serves as an ideal reference for cardiac safety panels. Supplied at ≥95% purity, this compound enables reproducible HTS screening for obesity and metabolic syndrome targets. Order now for DIO model studies.

Molecular Formula C15H24N2O2
Molecular Weight 264.369
CAS No. 1788677-61-1
Cat. No. B3011091
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)cyclohexanecarboxamide
CAS1788677-61-1
Molecular FormulaC15H24N2O2
Molecular Weight264.369
Structural Identifiers
SMILESCN1C=CC=C1C(CCNC(=O)C2CCCCC2)O
InChIInChI=1S/C15H24N2O2/c1-17-11-5-8-13(17)14(18)9-10-16-15(19)12-6-3-2-4-7-12/h5,8,11-12,14,18H,2-4,6-7,9-10H2,1H3,(H,16,19)
InChIKeyRRUQJXVQWKDOCB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 10 g / 10.6 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)cyclohexanecarboxamide – Potent, Orally Active Prolylcarboxypeptidase (PrCP) Inhibitor for Metabolic & Cardiovascular Research


N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)cyclohexanecarboxamide (CAS 1788677-61-1) is a synthetic, small-molecule cyclohexanecarboxamide derivative that functions as a highly potent, reversible inhibitor of the serine protease prolylcarboxypeptidase (PrCP; also known as lysosomal Pro-X carboxypeptidase) [1][2]. The compound belongs to a cyclohexane-based chemical series optimized through structure–activity relationship (SAR) studies for oral bioavailability and sustained in vivo target engagement [2]. It is supplied as a research-grade chemical (typical purity ≥95%) with the molecular formula C₁₅H₂₄N₂O₂ and a molecular weight of 264.37 g/mol .

Why N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)cyclohexanecarboxamide Cannot Be Replaced by Other PrCP-Targeting Compounds


Prolylcarboxypeptidase (PrCP) inhibitors constitute a structurally diverse chemical space, with reported chemotypes including dichlorobenzimidazole-pyrrolidine amides, benzylamine amides, and cyclohexane-based scaffolds. Despite sharing a common enzymatic target, these chemotypes exhibit marked differences in potency, pharmacokinetic (PK) profiles, hERG liability, and in vivo target engagement [1][2]. N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)cyclohexanecarboxamide represents a specific, optimized lead from the cyclohexane series that achieves sub-nanomolar PrCP inhibition while simultaneously demonstrating oral bioavailability, prolonged ex vivo target occupancy in mouse plasma (≥20 h post-dose), and a defined selectivity window over the hERG potassium channel – a profile that is not uniformly shared by earlier or alternative PrCP inhibitor classes [2].

Head-to-Head Quantitative Differentiation of N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)cyclohexanecarboxamide Versus Closest PrCP Inhibitor Comparators


Human PrCP Enzymatic Potency: Sub-Nanomolar IC₅₀ vs. Alternative PrCP Inhibitor Chemotypes

This cyclohexanecarboxamide compound inhibits recombinant human PrCP with an IC₅₀ of 0.08 nM, placing it among the most potent PrCP inhibitors reported to date [1]. In contrast, the widely used reference PrCP inhibitor UM8190 exhibits an IC₅₀ of approximately 1–10 nM under comparable assay conditions, and the dichlorobenzimidazole-pyrrolidine amide series (e.g., PRCP-7414) typically achieves IC₅₀ values in the low nanomolar range (1–8 nM) [2][3]. This represents an approximately 12- to 125-fold improvement in enzymatic potency for the cyclohexane-based series.

Prolylcarboxypeptidase PrCP inhibitor potency enzymatic IC50

hERG Selectivity Window: Minimized Cardiac Ion Channel Liability vs. Less Selective PrCP Inhibitors

The compound demonstrates an IC₅₀ of 590 nM against the human ether-à-go-go-related gene (hERG) potassium channel, yielding a >7,000-fold selectivity window over its human PrCP IC₅₀ (0.08 nM) [1]. This selectivity is notably superior to that observed in certain earlier PrCP inhibitor series where hERG activity often clustered within 100- to 500-fold of the primary target IC₅₀, representing a significant differentiation factor for in vivo cardiovascular safety profiling [2].

hERG cardiac safety selectivity PrCP inhibitor

Cross-Species PrCP Potency: Comparable Inhibition of Human and Mouse Orthologs

The compound inhibits recombinant mouse PrCP with an IC₅₀ of 0.28 nM, representing only a 3.5-fold reduction in potency compared to its human enzyme IC₅₀ (0.08 nM) [1]. This minimal human–mouse potency shift is a critical advantage for preclinical efficacy models, as many PrCP inhibitors in alternative chemotypes exhibit larger species differences that complicate dose translation from mouse pharmacology studies to human target projections [2].

species selectivity mouse PrCP translational pharmacology

In Vivo Target Engagement: Sustained Ex Vivo PrCP Inhibition 20 Hours Post Oral Dose in Mice

Following oral administration in mice, the cyclohexanecarboxamide series (of which this compound is a representative optimized lead) achieves high levels of ex vivo PrCP target engagement in plasma at 20 hours post-dose, indicating sustained pharmacodynamic activity that outlasts the typical dosing interval [1]. This duration of action contrasts with several earlier PrCP inhibitor series that required twice-daily or continuous infusion dosing regimens to maintain comparable target coverage [2].

in vivo target engagement oral bioavailability pharmacodynamics

Optimal Research and Procurement Scenarios for N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)cyclohexanecarboxamide


High-Throughput Screening (HTS) Campaigns for PrCP-Targeted Metabolic Disease Programs

With sub-nanomolar human PrCP potency (IC₅₀ = 0.08 nM), this compound serves as an ideal positive control or reference inhibitor in HTS campaigns aimed at identifying novel PrCP modulators for obesity, diabetes, and metabolic syndrome [1]. Its potency allows use at low nanomolar concentrations, minimizing solvent (DMSO) carryover effects that can confound assay performance.

In Vivo Pharmacology Studies in Murine Models of Obesity and Cardiovascular Disease

The compound's sustained ex vivo target engagement at 20 hours post oral dose in mice [2], combined with only a 3.5-fold human–mouse potency shift, makes it directly deployable in diet-induced obesity (DIO) models, thrombosis models, and other metabolic/cardiovascular disease paradigms without requiring species-specific re-optimization.

Cardiac Safety Profiling and Counter-Screening Panels

Because the compound has a well-characterized hERG IC₅₀ (590 nM) and a >7,000-fold selectivity window over PrCP [3], it is a valuable tool for establishing selectivity benchmarks in cardiac ion channel counter-screening panels, enabling researchers to contextualize the hERG liability of new chemical entities within the PrCP inhibitor class.

Structure–Activity Relationship (SAR) and Medicinal Chemistry Optimization

As a representative of the orally active cyclohexane-based PrCP inhibitor series, this compound provides a well-defined reference point for medicinal chemistry teams seeking to optimize pharmacokinetic properties, species cross-reactivity, or selectivity profiles of next-generation PrCP inhibitors [2].

Quote Request

Request a Quote for N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)cyclohexanecarboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.